molecular formula C7H2BrClF4 B8134416 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene

1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene

Cat. No.: B8134416
M. Wt: 277.44 g/mol
InChI Key: LWISGFGTKUIGLM-UHFFFAOYSA-N
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Description

1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2BrClF4. It is a polyhalo substituted benzene, characterized by the presence of bromine, chlorine, fluorine, and trifluoromethyl groups on the benzene ring. This compound is known for its high stability and hydrophobicity, making it a valuable reagent in various organic synthesis reactions .

Preparation Methods

The synthesis of 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene typically involves multi-step reactions. One common method includes the reaction of trifluoromethylbenzene with bromine and chlorine under controlled conditions. The reaction can be carried out in the presence of a catalyst such as aluminum chloride (AlCl3) to facilitate the halogenation process . Industrial production methods often involve similar halogenation reactions but on a larger scale, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene in chemical reactions typically involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a halide anion. This two-step process is characteristic of nucleophilic aromatic substitution reactions . The presence of multiple halogen atoms and the trifluoromethyl group enhances the reactivity of the compound, making it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

1-Bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

The unique combination of halogen atoms and the trifluoromethyl group in this compound makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-5-chloro-2-fluoro-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWISGFGTKUIGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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